molecular formula C7H14N2O7S2 B11928040 5-Hydroxytoluene-2,4-disulphonic acid diammonium

5-Hydroxytoluene-2,4-disulphonic acid diammonium

Cat. No.: B11928040
M. Wt: 302.3 g/mol
InChI Key: VZYSXQPGUOWJGF-UHFFFAOYSA-N
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Preparation Methods

The preparation of 5-Hydroxytoluene-2,4-disulphonic acid diammonium involves the sulfonation of 5-hydroxytoluene. The reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions. The resulting disulfonic acid is then neutralized with ammonium hydroxide to form the diammonium salt . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Hydroxytoluene-2,4-disulphonic acid diammonium undergoes various chemical reactions, including:

Scientific Research Applications

5-Hydroxytoluene-2,4-disulphonic acid diammonium has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxytoluene-2,4-disulphonic acid diammonium involves its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, which is essential for the replication of the dengue virus. By inhibiting this protease, the compound effectively reduces viral replication . The molecular targets include the active site of the NS2B/NS3 protease, and the pathways involved are related to viral replication and protein processing.

Comparison with Similar Compounds

5-Hydroxytoluene-2,4-disulphonic acid diammonium can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H14N2O7S2

Molecular Weight

302.3 g/mol

IUPAC Name

azane;4-hydroxy-6-methylbenzene-1,3-disulfonic acid

InChI

InChI=1S/C7H8O7S2.2H3N/c1-4-2-5(8)7(16(12,13)14)3-6(4)15(9,10)11;;/h2-3,8H,1H3,(H,9,10,11)(H,12,13,14);2*1H3

InChI Key

VZYSXQPGUOWJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O.N.N

Origin of Product

United States

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